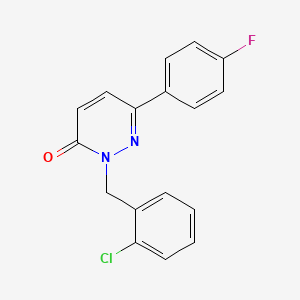
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The exact mechanism of action of 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that it exerts its biological activity by inhibiting the activity of certain enzymes or receptors. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, it has been suggested that it may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway. In addition, it has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of certain matrix metalloproteinases. Moreover, it has been reported to possess antioxidant activity by scavenging free radicals.
实验室实验的优点和局限性
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is moderate. In addition, it possesses a wide range of biological activities, making it a versatile compound for scientific research. However, there are also some limitations to its use. For example, it may exhibit cytotoxicity towards normal cells, which may limit its use in certain experimental settings. Moreover, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the research on 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is to investigate its potential applications in the treatment of bacterial infections. Another direction is to explore its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, it may be worthwhile to investigate its potential applications in combination with other anticancer agents to enhance their efficacy. Finally, further studies are needed to elucidate its mechanism of action and to identify potential targets for its biological activity.
In conclusion, 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a promising compound for scientific research due to its potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory research. Its synthesis method is relatively straightforward, and it possesses a wide range of biological activities. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its biological activity.
合成方法
The synthesis of 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of o-toluidine with thiosemicarbazide to form 5-(o-tolyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride to form the final product. The synthesis method has been reported in the literature, and the yield of the final product is moderate.
科学研究应用
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to possess cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Moreover, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c1-9-5-2-3-6-10(9)15-20-21-16(23-15)19-14(22)13-11(17)7-4-8-12(13)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIZNTLGILKOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)
![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2660809.png)
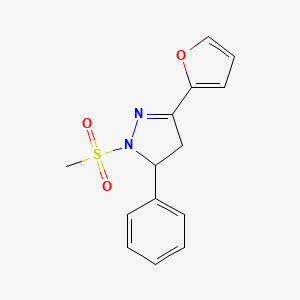
![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)
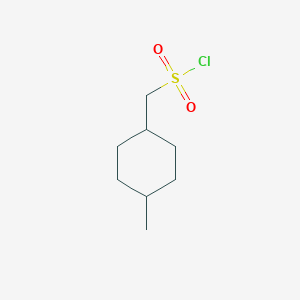
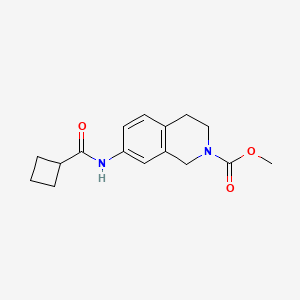
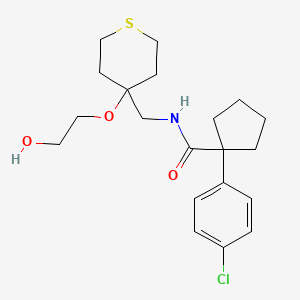
![N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2660819.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenyltriazole-4-carboxamide](/img/structure/B2660820.png)
![2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2660823.png)

